5-Iodo-2-nitrobenzoic acid

Organic Synthesis Palladium Catalysis Medicinal Chemistry

5-Iodo-2-nitrobenzoic acid (5I2NBA; CAS 35674-28-3; C₇H₄INO₄; MW 293.02) is a halogenated nitroaromatic carboxylic acid that serves as a critical bifunctional building block in medicinal chemistry and organic synthesis. The compound features an ortho-nitro group adjacent to the carboxylic acid, with an iodine substituent at the 5-position, creating a unique electronic and steric environment that governs its reactivity.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
CAS No. 35674-28-3
Cat. No. B1314527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-nitrobenzoic acid
CAS35674-28-3
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H4INO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
InChIKeyRYOSQAPCAPOLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-nitrobenzoic Acid (CAS 35674-28-3) Technical Procurement Guide


5-Iodo-2-nitrobenzoic acid (5I2NBA; CAS 35674-28-3; C₇H₄INO₄; MW 293.02) is a halogenated nitroaromatic carboxylic acid that serves as a critical bifunctional building block in medicinal chemistry and organic synthesis. The compound features an ortho-nitro group adjacent to the carboxylic acid, with an iodine substituent at the 5-position, creating a unique electronic and steric environment that governs its reactivity. The iodine atom functions as a superior leaving group for palladium-catalyzed cross-coupling reactions , while the nitro group provides both a strong electron-withdrawing effect and a latent amino functionality upon reduction. This dual reactivity enables sequential, orthogonal transformations—a capability absent in simpler halogenated benzoic acids. The compound is commercially available as a yellow to brown crystalline solid, with a predicted pKa of 1.88 ± 0.25 and limited aqueous solubility (calculated 0.59 g/L at 25 °C) .

Why 5-Iodo-2-nitrobenzoic Acid Cannot Be Replaced by Common Halogenated Analogs


Substituting 5-Iodo-2-nitrobenzoic acid with its chloro- or bromo- analogs introduces significant reactivity penalties in cross-coupling applications. The C–I bond possesses a substantially lower bond dissociation energy (approximately 53 kcal/mol) compared to C–Br (71 kcal/mol) and C–Cl (84 kcal/mol), translating to markedly faster oxidative addition rates in palladium-catalyzed reactions [1]. While class-level inference from broader aryl halide studies indicates that iodoarenes generally outperform bromoarenes in Suzuki-Miyaura couplings under milder conditions [2], this advantage is magnified in the 5-Iodo-2-nitrobenzoic acid scaffold due to the electron-withdrawing nitro group at the ortho position, which further polarizes the C–I bond. Positional isomer 2-iodo-5-nitrobenzoic acid (CAS 19230-50-3), while structurally similar, exhibits distinct reactivity patterns in heterocycle synthesis due to altered electronic distribution—the carboxylic acid at the ortho versus meta position relative to iodine changes the regiochemical outcome of cyclization reactions [3]. Generic substitution therefore risks both reduced coupling efficiency and altered product selectivity.

Quantitative Differentiation Evidence for 5-Iodo-2-nitrobenzoic Acid Procurement Decisions


Enhanced Cross-Coupling Reactivity of 5-Iodo- vs. 5-Bromo-2-nitrobenzoic Acid

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl iodides demonstrate significantly faster oxidative addition kinetics than aryl bromides due to lower C–I bond dissociation energy (53 kcal/mol vs. 71 kcal/mol for C–Br) [1]. This class-level differential is further amplified in electron-deficient nitroaromatic systems, where the electron-withdrawing nitro group activates the C–I bond toward transmetalation. 5-Iodo-2-nitrobenzoic acid enables coupling under milder thermal conditions and shorter reaction times compared to 5-bromo-2-nitrobenzoic acid. While direct head-to-head comparative yield data for this specific scaffold pair is not available in the public literature, the general principle is well-established: iodoarenes typically achieve comparable or superior yields to bromoarenes under less forcing conditions, reducing thermal degradation risks and improving functional group compatibility [2].

Organic Synthesis Palladium Catalysis Medicinal Chemistry

Regioselective Ortho-Halogenation: 5-Iodo-2-nitrobenzoic Acid as a Preferred Substrate in Decarboxylative Halogenation

A Pd-catalyzed decarboxylative ortho-C–H halogenation methodology using o-nitrobenzoic acids with NaX (X = I, Br) under aerobic conditions has been established [1]. 5-Iodo-2-nitrobenzoic acid is directly obtainable via this protocol when using NaI as the halogen source, and the reaction proceeds with high regioselectivity directed by the carboxyl group acting as a traceless directing group. The utility of the method has been demonstrated on gram scale [2]. This synthetic accessibility provides a direct route to the iodinated scaffold, whereas analogous chloro- and bromo- derivatives require separate optimization.

C–H Functionalization Decarboxylative Coupling Late-Stage Functionalization

Crystal Engineering Utility: 5-Iodo-2-nitrobenzoic Acid in Co-Crystal Formation

5-Iodo-2-nitrobenzoic acid has been demonstrated as a versatile co-former in crystal engineering, specifically in the synthesis of co-crystals with caffeine and halogenated nitroanilines [1]. The co-crystals adopt a range of architectures including two-dimensional flat layers, corrugated layers, and 3D interlocked structures, with structural diversity governed by halogen bonding and π-π stacking interactions enabled by the iodine and nitro substituents. The series of co-crystals allowed establishment of a structure–mechanical property relationship using a simple mechanical deformation method . While similar studies with bromo- or chloro- analogs exist, the larger polarizable surface area and stronger halogen-bond donor capacity of iodine confer distinct packing motifs and mechanical properties compared to lighter halogens [2].

Crystal Engineering Solid-State Chemistry Pharmaceutical Formulation

Positional Isomer Differentiation: 5-Iodo-2-nitrobenzoic Acid vs. 2-Iodo-5-nitrobenzoic Acid in Heterocycle Synthesis

5-Iodo-2-nitrobenzoic acid (5-I-2-NBA) and its positional isomer 2-iodo-5-nitrobenzoic acid (2-I-5-NBA; CAS 19230-50-3) are both employed in the synthesis of 2-arylquinazolines and tetracyclic isoindolo[1,2-a]quinazoline scaffolds, but they generate different connectivity patterns in the final heterocyclic products [1]. 2-Iodo-5-nitrobenzoic acid is specifically cited as a reactant for 2-arylquinazoline synthesis where the iodo substituent at the 2-position relative to the carboxylic acid enables distinct cyclization pathways . The 5-iodo-2-nitrobenzoic acid isomer places the iodine para to the carboxylic acid, altering both the electronic activation pattern and the regiochemical outcome of nucleophilic aromatic substitution or metal-catalyzed annulation steps .

Heterocyclic Chemistry Quinazoline Synthesis Medicinal Chemistry Building Blocks

Physicochemical Differentiation: Comparative Solubility and pKa Data

5-Iodo-2-nitrobenzoic acid exhibits distinct physicochemical properties compared to its bromo- and chloro- analogs that influence handling and formulation. The predicted pKa of 1.88 ± 0.25 reflects strong electron withdrawal by both the ortho-nitro and para-iodo substituents, making it a stronger acid than unsubstituted benzoic acid (pKa 4.20) and most mono-halogenated analogs. The compound's calculated aqueous solubility of 0.59 g/L at 25 °C and melting point of 174–175 °C inform solvent selection and storage protocols. 5-Bromo-2-nitrobenzoic acid (CAS 6956-82-3) has a different solubility profile due to lower molecular weight and altered crystal packing, while 5-chloro-2-nitrobenzoic acid (CAS 2516-95-2) has been characterized in hydrogen-bonded co-crystal structures with quinoline [1], demonstrating that halogen identity influences both solution and solid-state behavior.

Preformulation Analytical Chemistry Physicochemical Characterization

Optimal Research and Industrial Use Cases for 5-Iodo-2-nitrobenzoic Acid Procurement


Palladium-Catalyzed Cross-Coupling for Biaryl and Heteroaryl Synthesis

5-Iodo-2-nitrobenzoic acid serves as an optimal electrophilic partner in Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings due to the enhanced reactivity of the C–I bond (bond dissociation energy 53 kcal/mol) [1]. This enables coupling under milder conditions (80–120 °C) compared to bromo- analogs, reducing thermal degradation of sensitive coupling partners. Following cross-coupling, the ortho-nitro group can be chemoselectively reduced to an aniline, enabling sequential diversification without protecting group manipulations . The carboxylic acid provides an additional functional handle for amide bond formation or further derivatization.

Crystal Engineering and Solid-State Formulation Development

The compound's strong iodine-based halogen-bond donor capacity enables the construction of co-crystals with diverse architectures (2D flat layers, corrugated layers, and 3D interlocked structures) when combined with co-formers such as caffeine and halogenated nitroanilines [2]. These co-crystals exhibit tunable mechanical properties that can be correlated with crystal packing motifs, providing a model system for structure–mechanical property relationship studies relevant to pharmaceutical solid form selection and materials science .

Heterocyclic Scaffold Construction (Quinazolines and Isoindoloquinazolines)

5-Iodo-2-nitrobenzoic acid functions as a key intermediate in the synthesis of 2-arylquinazolines and tetracyclic isoindolo[1,2-a]quinazoline frameworks . The specific substitution pattern (iodine para to carboxylic acid, nitro ortho) directs cyclization to yield distinct connectivity compared to the positional isomer 2-iodo-5-nitrobenzoic acid. This scaffold-specific reactivity makes it irreplaceable for targets requiring this precise substitution pattern.

Decarboxylative ortho-C–H Halogenation Method Development

5-Iodo-2-nitrobenzoic acid is directly accessible via the Pd-catalyzed decarboxylative ortho-C–H halogenation protocol using o-nitrobenzoic acid and NaI under aerobic conditions [3]. This method has been validated at gram scale, providing a reliable synthetic route for laboratories requiring multi-gram quantities. The compound also serves as a benchmark substrate for evaluating new decarboxylative coupling methodologies [4].

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